molecular formula C26H29ClN6O3 B11418505 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide

Cat. No.: B11418505
M. Wt: 509.0 g/mol
InChI Key: WTVWZLWBSJTXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazoloquinazoline core, along with various functional groups, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving a quinazoline derivative and a triazole precursor under acidic or basic conditions.

    Introduction of 2-Chlorophenylmethyl Group: The 2-chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable chloromethylating agent.

    Attachment of Morpholin-4-ylpropyl Group: The final step involves the coupling of the morpholin-4-ylpropyl group to the triazoloquinazoline core through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloquinazoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: It has shown potential as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound exhibits promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar triazoloquinazoline core and exhibit comparable biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds also contain a triazole ring fused with another heterocycle and have diverse pharmacological properties.

Uniqueness

The uniqueness of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide lies in its specific structural features, such as the presence of the 2-chlorophenylmethyl group and the morpholin-4-ylpropyl group, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C26H29ClN6O3

Molecular Weight

509.0 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C26H29ClN6O3/c27-21-8-3-1-6-19(21)18-32-25(35)20-7-2-4-9-22(20)33-23(29-30-26(32)33)10-11-24(34)28-12-5-13-31-14-16-36-17-15-31/h1-4,6-9H,5,10-18H2,(H,28,34)

InChI Key

WTVWZLWBSJTXCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.